molecular formula C25H22FN5OS B11577700 6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577700
M. Wt: 459.5 g/mol
InChI Key: ZSVDHSSCHZDQAW-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with phenylhydrazine and carbon disulfide to form the triazolothiadiazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with altered pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids. This inhibition disrupts the metabolic pathways of certain bacteria, making it a promising candidate for developing new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its specific substituents, which confer distinct pharmacological properties. The presence of the 4-fluorophenyl and 4-methylbenzyl groups enhances its binding affinity to certain molecular targets, making it a more potent and selective compound compared to its analogs .

Properties

Molecular Formula

C25H22FN5OS

Molecular Weight

459.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22FN5OS/c1-16-7-9-17(10-8-16)15-27-24(32)22-21(18-11-13-20(26)14-12-18)30-31-23(28-29-25(31)33-22)19-5-3-2-4-6-19/h2-14,21-22,30H,15H2,1H3,(H,27,32)

InChI Key

ZSVDHSSCHZDQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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